molecular formula C10H11NOS2 B2409762 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol CAS No. 1268058-88-3

2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol

Cat. No. B2409762
CAS RN: 1268058-88-3
M. Wt: 225.32
InChI Key: UONLJCMCCQQBQK-UHFFFAOYSA-N
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Description

2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol, also known as TTE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TTE belongs to the family of thiol-containing compounds, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell growth, survival, and differentiation. 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of various diseases. 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has also been found to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been found to reduce oxidative stress and inflammation in various tissues, including the heart and brain. 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol in lab experiments include its relatively low cost, ease of synthesis, and potential therapeutic applications. However, the limitations of using 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol in lab experiments include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol. One direction is to further explore the mechanism of action of 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol and its potential therapeutic applications in various fields of medicine. Another direction is to develop more efficient synthesis methods for 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol and its derivatives. Additionally, the development of novel drug delivery systems for 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol could enhance its therapeutic potential and reduce potential toxicity.

Synthesis Methods

2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol can be synthesized through a multi-step process that involves the reaction of 2-acetylthiophene with thiourea to form 2-amino-5-thiophen-2-ylthiophene. This compound is then reacted with ethylene oxide to produce 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol. The purity of the synthesized 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological research, 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c11-6-7(12)8-3-4-10(14-8)9-2-1-5-13-9/h1-5,7,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONLJCMCCQQBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol

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